(1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentanol
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Overview
Description
(1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentanol is a chiral compound with a unique structure that includes a hexahydrocyclopenta[b]pyrrole ring fused to a cyclopentanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentanol typically involves the following steps:
Formation of the hexahydrocyclopenta[b]pyrrole ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted cyclopentane derivative.
Introduction of the cyclopentanol moiety: This step involves the addition of a hydroxyl group to the cyclopentane ring, which can be accomplished through various methods, including hydroboration-oxidation or epoxidation followed by ring opening.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of halides or amines.
Scientific Research Applications
(1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentanol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentanone: Similar structure but with a ketone group instead of a hydroxyl group.
(1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentylamine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
(1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentanol is unique due to its specific chiral configuration and the presence of both a hexahydrocyclopenta[b]pyrrole ring and a cyclopentanol moiety. This combination of structural features contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H21NO |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
(1R,2R)-2-[(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H21NO/c14-12-6-2-5-11(12)13-8-7-9-3-1-4-10(9)13/h9-12,14H,1-8H2/t9-,10-,11-,12-/m1/s1 |
InChI Key |
ASOJTYBHYSQKNN-DDHJBXDOSA-N |
Isomeric SMILES |
C1C[C@@H]2CCN([C@@H]2C1)[C@@H]3CCC[C@H]3O |
Canonical SMILES |
C1CC2CCN(C2C1)C3CCCC3O |
Origin of Product |
United States |
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